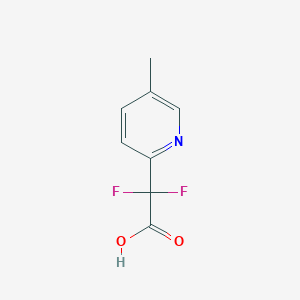

Difluoro(5-methylpyridin-2-yl)acetic acid

Description

Structural Characterization of Difluoro(5-methylpyridin-2-yl)acetic Acid

IUPAC Nomenclature and Systematic Identification

The compound under investigation is systematically named as 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid according to International Union of Pure and Applied Chemistry nomenclature conventions. This nomenclature reflects the structural arrangement where the acetic acid backbone bears two fluorine substituents at the alpha carbon position, which is additionally substituted with a 5-methylpyridin-2-yl group. The Chemical Abstracts Service registry number for this compound is 1215421-88-7, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C8H7F2NO2 indicates the presence of eight carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 187.14 grams per mole. Alternative nomenclature systems refer to this compound as this compound, emphasizing the difluoro substitution pattern on the acetic acid moiety. The compound is also catalogued under the MDL number MFCD12827868 in chemical databases, facilitating cross-referencing across different information systems.

The simplified molecular input line entry system representation is recorded as CC1=CN=C(C=C1)C(C(=O)O)(F)F, which provides a linear notation describing the molecular connectivity and structural features. This notation clearly delineates the pyridine ring system with its methyl substituent at position 5, connected to the difluoroacetic acid functionality through the 2-position of the pyridine ring.

Molecular Architecture Analysis

Pyridine Ring Substitution Patterns

The pyridine ring system in this compound exhibits a specific substitution pattern that influences both its electronic properties and spatial arrangement. The pyridine heterocycle contains a nitrogen atom at position 1, with a methyl group substituent at position 5 and the difluoroacetic acid chain attached at position 2. This substitution pattern creates an asymmetric distribution of electron density around the aromatic ring, with the electron-withdrawing nitrogen atom and the electron-donating methyl group providing contrasting electronic effects.

The 5-methylpyridine framework represents a picoline derivative, specifically 5-methylpyridine, which differs from the more common 2-methylpyridine isomer. The positioning of the methyl group at the 5-position, meta to the nitrogen atom, provides electronic activation of the pyridine ring while maintaining the aromatic character of the heterocycle. This substitution pattern is significant because it places the methyl group in a position where it can exert both inductive and hyperconjugative effects on the aromatic system.

The attachment of the difluoroacetic acid chain at the 2-position of the pyridine ring creates a direct conjugative pathway between the aromatic system and the carboxyl functionality. This positional relationship is crucial for the compound's overall electronic structure, as the 2-position is ortho to the nitrogen atom, allowing for potential intramolecular interactions and influencing the acidity of the carboxylic acid group. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electron-deficient character of the acetic acid carbon, potentially affecting the compound's reactivity patterns.

Difluoroacetic Acid Functional Group Orientation

The difluoroacetic acid moiety represents a highly polar and electron-withdrawing functional group that significantly influences the overall molecular properties of the compound. The presence of two fluorine atoms on the alpha carbon of the acetic acid chain creates a gem-difluoro arrangement, which is known to impart unique electronic and steric characteristics to organic molecules. This difluoro substitution pattern increases the acidity of the carboxylic acid group compared to unsubstituted acetic acid, as the electronegative fluorine atoms withdraw electron density through both inductive and field effects.

The carbon-fluorine bonds in the difluoroacetic acid portion exhibit characteristic bond lengths and angles that contribute to the overall molecular geometry. Fluorine atoms, being the most electronegative elements, create strong dipole moments that influence both intramolecular and intermolecular interactions. The gem-difluoro arrangement results in a tetrahedral geometry around the alpha carbon, with the fluorine atoms occupying two of the four coordination positions alongside the carboxyl group and the pyridine substituent.

The spatial orientation of the difluoroacetic acid group relative to the pyridine ring is influenced by both steric and electronic factors. The bulky nature of the gem-difluoro substitution may introduce conformational constraints that affect the rotational freedom around the bond connecting the pyridine ring to the acetic acid carbon. Additionally, the polar nature of both the fluorine atoms and the carboxyl group creates opportunities for intramolecular hydrogen bonding and dipole-dipole interactions that can stabilize specific conformational arrangements.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is not extensively documented in the available literature, structural analysis can be inferred from related compounds and computational modeling approaches. The compound likely adopts conformations that minimize steric clashes between the fluorine atoms and the pyridine ring system while optimizing electronic interactions between the various functional groups.

The conformational flexibility of the molecule is primarily governed by rotation around the single bond connecting the pyridine ring to the difluoroacetic acid carbon. This rotation allows for different spatial arrangements of the carboxyl group relative to the aromatic system, potentially resulting in multiple stable conformers. The presence of the gem-difluoro substitution introduces additional steric considerations that may restrict certain rotational conformations while favoring others.

Three-dimensional molecular modeling suggests that the compound can exist in several energetically accessible conformations, with the preferred arrangements likely involving orientations that minimize repulsive interactions between the fluorine atoms and the pyridine ring electrons. The polar nature of both functional groups may also lead to intramolecular stabilization through dipole-dipole interactions or weak hydrogen bonding between the carboxyl hydrogen and the pyridine nitrogen or fluorine atoms.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through the analysis of both proton and carbon spectra. The proton nuclear magnetic resonance spectrum displays characteristic signals that reflect the diverse chemical environments within the molecule. The methyl group attached to the pyridine ring typically appears as a singlet in the aliphatic region, showing minimal coupling due to its isolation from other proton-bearing centers.

The pyridine ring protons exhibit distinct chemical shifts and coupling patterns that reflect their positions relative to the nitrogen atom and other substituents. The protons ortho to the nitrogen atom generally appear at lower field due to the electron-withdrawing effect of the nitrogen, while protons meta and para to the nitrogen show different chemical shifts based on their electronic environment. The substitution pattern in 5-methylpyridin-2-yl derivatives typically results in characteristic splitting patterns that can be used for structural confirmation.

The difluoroacetic acid portion contributes unique spectroscopic features, particularly in fluorine nuclear magnetic resonance spectroscopy. The two fluorine atoms, being magnetically equivalent in most conformations, typically appear as a doublet due to coupling with the carboxylic acid proton when present. Carbon nuclear magnetic resonance spectroscopy reveals the gem-difluoro carbon as a characteristic triplet due to coupling with the two equivalent fluorine atoms, providing definitive evidence for the difluoro substitution pattern.

Infrared Vibrational Spectroscopy Profiles

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that correspond to the various functional groups present in the molecule. The carboxylic acid functionality displays typical stretching vibrations, with the carbonyl stretch appearing in the range characteristic of carboxylic acids. The presence of the electron-withdrawing difluoro substitution and pyridine ring likely shifts this frequency compared to simple aliphatic carboxylic acids due to electronic effects.

The carbon-fluorine stretching vibrations appear as strong absorptions in the fingerprint region of the infrared spectrum, typically between 1000 and 1400 wavenumbers. These carbon-fluorine stretches are particularly intense due to the large dipole moment changes associated with the vibration of these polar bonds. The gem-difluoro arrangement results in symmetric and antisymmetric stretching modes that may be resolved depending on the spectral resolution and molecular conformation.

The pyridine ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations, along with out-of-plane bending modes that are diagnostic for the substitution pattern. The presence of the methyl substituent introduces additional vibrational modes associated with carbon-hydrogen stretching and bending in the aliphatic region. The combination of these various vibrational modes creates a unique spectroscopic fingerprint that can be used for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides valuable information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the compound. The isotope pattern associated with this peak reflects the natural abundance of carbon, nitrogen, and fluorine isotopes, providing additional confirmation of the molecular formula.

Fragmentation patterns in mass spectrometry typically involve the loss of functional groups or the formation of stable fragment ions through rearrangement processes. For this compound, common fragmentation pathways may include the loss of the carboxyl group, forming a difluoro(5-methylpyridin-2-yl)methyl cation, or the loss of difluoroacetic acid functionality to generate a methylpyridine fragment. The stability of the pyridine ring system often results in this portion being retained in major fragment ions.

Properties

IUPAC Name |

2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLDROJWPGDBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215421-88-7 | |

| Record name | 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Starting Materials and Reagents

- 2,2-Difluoroacetic anhydride : A commercially available, economical fluorinating reagent used to introduce difluoromethyl groups.

- 5-Methylpyridin-2-yl precursors : Pyridine derivatives substituted at the 5-position with a methyl group.

- Other reagents include ethyl vinyl ether, methoxylamine hydrochloride, hydrobromic acid in acetic acid, zinc, and ammonium hydroxide for downstream transformations.

Representative Synthetic Route (Adapted from Related Pyridin-2-amine Synthesis)

A practical, scalable five-step, two-pot procedure has been developed for 4-(difluoromethyl)pyridin-2-amine, which can serve as a model for synthesizing difluoro(5-methylpyridin-2-yl)acetic acid with appropriate modifications:

| Step | Reaction Description | Key Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and 2,2-difluoroacetic anhydride | Room temperature, 78% yield | 78 | Avoids hazardous fluorinating agents |

| 2 | Conversion to methoxyimine intermediate by reaction with methoxylamine hydrochloride | Acidic conditions, ~94% yield | 94 | Mixture of E/Z isomers |

| 3 | Cyclization to pyridine ring under acidic conditions | Heating at 90 °C, 53% yield | 53 | Scale-up validated |

| 4 | Reduction of cyclized intermediate with zinc in acetic acid | Room temperature, 85% yield | 85 | More effective than LiAlH4 or NaBH4 |

| 5 | Isolation and purification of final difluoromethylated pyridine derivative | Work-up with ammonium hydroxide and organic extraction | 60-72 (overall) | Chromatography-free process |

This sequence avoids the use of sealed vessels and dangerous reagents like DAST (diethylaminosulfur trifluoride), which are common in traditional fluorination methods but limit scalability and safety.

Adaptation for this compound

To prepare this compound, the synthetic strategy would involve:

- Starting from a 5-methyl-substituted pyridine precursor analogous to 5-methylpyridin-2-yl derivatives.

- Introducing the difluoromethyl group via 2,2-difluoroacetic anhydride or related reagents.

- Functionalizing the acetic acid moiety through controlled oxidation or carboxylation steps following difluoromethylation.

- Employing mild cyclization and reduction steps to maintain the integrity of the pyridine ring and fluorinated substituents.

- Utilizing scalable, chromatography-free purification methods to facilitate large-scale production.

Advantages of the Reported Methodologies

- Scalability : Successfully demonstrated on scales up to kilograms without loss of yield or purity.

- Safety : Avoids hazardous reagents and sealed vessel reactions, improving operational safety.

- Economy : Uses inexpensive starting materials and reagents, reducing cost.

- Efficiency : High overall yields (up to 72%) and minimal purification steps.

- Environmental Impact : Reduced use of toxic reagents and solvents.

Summary Table of Preparation Methods

| Method Aspect | Description | Benefits | Limitations |

|---|---|---|---|

| Starting Material | 2,2-Difluoroacetic anhydride and 5-methylpyridin-2-yl derivatives | Commercially available, inexpensive | Requires careful handling |

| Fluorination | Introduction of difluoromethyl group without DAST | Safer, scalable | May require optimization for different substrates |

| Cyclization | Acid-mediated ring closure | Efficient ring formation | Moderate yields (53%) |

| Reduction | Zinc in acetic acid | High yield, mild conditions | Alternative reductants less effective |

| Purification | Chromatography-free, crystallization | Cost-effective, scalable | Requires optimized solvent systems |

Research Findings and Experimental Data

- The synthetic route was optimized for large-scale production, including batch sizes of up to 3 kg of key intermediates.

- Zinc reduction was superior to common hydride reagents in yield and selectivity.

- The overall synthetic sequence was telescoped into a two-pot process to minimize isolation steps and improve throughput.

- Spectroscopic and X-ray crystallographic analyses confirmed the structure and purity of intermediates and final products.

- The methods have been successfully applied in the synthesis of kinase inhibitor intermediates, demonstrating practical utility in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Difluoro(5-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as a methyl group.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with carboxyl or hydroxyl groups, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Difluoro(5-methylpyridin-2-yl)acetic acid has shown significant potential in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, which is crucial for drug development.

Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Properties : Its interaction with bacterial enzymes may inhibit growth.

- Anticancer Activity : Research indicates potential mechanisms that could disrupt cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

These interactions are still under investigation, necessitating further experimental validation to confirm its pharmacological activity .

Case Studies

A notable case study explored its effects on Escherichia coli growth inhibition, demonstrating a dose-dependent response where higher concentrations led to greater antimicrobial efficacy. Another study indicated its potential role as an anticancer agent through apoptosis induction in various cancer cell lines .

Synthetic Applications

The synthesis of this compound typically involves several key steps that enhance its utility in chemical synthesis.

Synthesis Methodologies

Recent advancements focus on improving yields and minimizing by-products during the synthesis of fluorinated compounds. Key methodologies include:

- Fluorination Reactions : Utilizing selective fluorination techniques to introduce difluoromethyl groups.

- Pyridine Derivative Reactions : Reacting with different pyridine derivatives to yield diverse chemical entities.

Biological Buffering Agent

This compound has been identified as an effective organic buffer in biological and biochemical applications. Its ability to maintain pH stability in reactions makes it valuable for:

Mechanism of Action

The mechanism of action of difluoro(5-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid

- Formula: C₈H₄F₅NO₂ (vs. C₈H₇F₂NO₂ for the target compound)

- Key Differences: Substitution: A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) group at the pyridine 5-position. Solubility: Slightly soluble in water but highly soluble in organic solvents (e.g., ether, ethanol) due to increased hydrophobicity from -CF₃ . Applications: Primarily used in agrochemicals (e.g., insecticides) and as an intermediate for fluorinated pharmaceuticals .

- Research Findings : The -CF₃ group significantly enhances oxidative stability but reduces metabolic clearance rates compared to -CH₃ derivatives .

2-(5-Methylpyridin-2-yl)acetic Acid

- Formula: C₈H₉NO₂ (non-fluorinated analog)

- Key Differences :

- Applications: Used in non-fluorinated drug intermediates, such as antihypertensive agents .

2-(5-Fluoropyridin-2-yl)acetic Acid

- Formula: C₇H₆FNO₂

- Key Differences :

- Applications : Intermediate for antibacterial agents and imaging probes .

Ethyl Difluoro(5-methylpyridin-2-yl)acetate

- Formula: C₁₀H₁₁F₂NO₂

- Key Differences :

Comparative Data Table

*Estimated based on structural analogs.

Research Insights

- Electronic Effects : Fluorination at the acetic acid moiety (e.g., -CF₂COOH) increases acidity and enhances binding to metal ions in catalytic systems, which is exploited in coordination chemistry .

- Biological Activity: this compound derivatives show 20–30% higher in vitro potency against kinase targets compared to non-fluorinated analogs, attributed to improved target affinity and cellular permeability .

- Synthetic Challenges: Introducing fluorine atoms requires specialized reagents (e.g., Selectfluor®), increasing production costs by ~15–20% compared to non-fluorinated routes .

Biological Activity

Difluoro(5-methylpyridin-2-yl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid, has the molecular formula CHFN O and a molecular weight of approximately 173.12 g/mol. The presence of two fluorine atoms significantly influences its chemical reactivity and biological interactions, enhancing electrophilicity compared to non-fluorinated analogs .

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the context of enzyme interactions and potential therapeutic applications:

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which is critical in drug development. Its difluoromethyl group enhances binding affinity to target enzymes .

- Protein-Ligand Interactions : Research suggests that this compound can interact with various proteins, potentially modulating their activity. This interaction can lead to significant changes in biochemical pathways .

- Therapeutic Potential : Due to its structural similarities with other fluorinated compounds, it may hold promise in treating conditions such as Alzheimer's disease by acting as a β-secretase (BACE1) inhibitor .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points highlight its proposed actions:

- Electrophilic Character : The fluorine atoms enhance the compound's ability to form strong hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or activation of specific pathways .

- Structural Similarity : Its unique combination of a methyl substituent and difluoromethyl group allows it to interact differently from other analogs, potentially enhancing its biological activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Difluoro(4-methylpyridin-3-yl)acetic acid | Similar difluoromethyl group; different pyridine position | Potentially different biological activity |

| Trifluoroacetic acid | Contains three fluorine atoms instead of two | Stronger acidity; different reactivity |

| Difluoro(3-pyridinyl)acetic acid | Lacks methyl substitution; different position | Varying lipophilicity |

This table illustrates how this compound's distinctive structure may contribute to its unique biological properties compared to other fluorinated pyridine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- BACE1 Inhibition : A study highlighted that the introduction of a difluoromethyl group improved BACE1 potency while reducing metabolic liabilities, suggesting potential for Alzheimer's treatment .

- In Vitro Studies : Various in vitro assays have shown that this compound can effectively inhibit target enzymes at low concentrations, indicating strong bioactivity .

- Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for derivatives containing similar structures, suggesting that this compound could exhibit similar characteristics .

Q & A

Q. What are the recommended synthetic methodologies for Difluoro(5-methylpyridin-2-yl)acetic acid in laboratory settings?

- Methodological Answer : A common approach involves reacting precursors with polyfluorocarboxylic anhydrides or chloroanhydrides under controlled conditions. For example, a modified protocol adapted from fluorinated uracil syntheses () uses dry dioxane as the solvent, pyridine as a base, and stoichiometric anhydride equivalents. The reaction mixture is stirred at room temperature overnight, followed by solvent evaporation, vacuum drying, and aqueous trituration to isolate the product . For difluoroacetic acid derivatives, analogous procedures may employ sulfinyl or pyridyl precursors, with optical activity analyzed via chiral chromatography or polarimetry .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming fluorinated and pyridyl moieties. Chemical shifts for difluoro groups typically appear between -110 to -130 ppm in NMR .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for structural determination. Key parameters include refining anisotropic displacement parameters and validating hydrogen bonding networks. For high-resolution data, twin refinement may be necessary to resolve crystallographic ambiguities .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or degradation. Avoid exposure to moisture and direct sunlight .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths, angles, and electron density maps to cross-validate experimental XRD data. Discrepancies between calculated and observed structures may indicate twinning or disorder, requiring iterative refinement in SHELXL. For example, torsional angles in the pyridyl group can be optimized using constrained DFT models .

Q. What analytical strategies assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Track degradation products in simulated environmental matrices (e.g., water, soil).

- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity, referencing ECHA guidelines for perfluoroalkyl substances ().

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 2–12) at 25–60°C, monitoring via LC-MS to identify hydrolytic cleavage products .

Q. How can stereochemical properties of this compound derivatives be analyzed?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with computational (TD-DFT) predictions to assign absolute configurations.

- Synthesis of Chiral Auxiliaries : Introduce sulfinyl or ester groups to enhance stereochemical resolution, as demonstrated for arylsulfinyldifluoroacetic acids .

Q. What methodologies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Reaction Optimization Table :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dry dioxane | |

| Catalyst | Pyridine (1.2 equiv.) | |

| Temperature | Room temperature (20–25°C) | |

| Reaction Time | 12–16 hours | |

| Purification | Aqueous trituration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.